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FV 100-d7 (Major)

Cat. No.: B1155920
M. Wt: 504.63
Attention: For research use only. Not for human or veterinary use.
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Description

FV 100-d7 (Major), also known as FV 100-d7 (Major), is a useful research compound. Its molecular formula is C₂₇H₂₈D₇N₃O₆ and its molecular weight is 504.63. The purity is usually 95%.
BenchChem offers high-quality FV 100-d7 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FV 100-d7 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₇H₂₈D₇N₃O₆

Molecular Weight

504.63

Synonyms

L-Valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7

Origin of Product

United States

Contextualization Within Modern Chemical Biology and Medicinal Chemistry

The investigation of FV 100-d7 (Major) is situated at the intersection of medicinal chemistry and chemical biology, fields dedicated to the design, synthesis, and study of biologically active molecules. Its parent compound, FV-100 (also known as Valnivudine), is a nucleoside analogue developed as a highly potent and selective inhibitor of the varicella-zoster virus (VZV), the causative agent of shingles. wikipedia.orgmedchemexpress.comcardiff.ac.ukmedkoo.com FV-100 itself is a prodrug, designed to be converted in the body into its active form, CF-1743. medchemexpress.comtargetmol.commdpi.com

The creation of FV 100-d7 (Major) introduces another layer of chemical sophistication: isotopic labeling. Specifically, it is a deuterated compound, where seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.comwikipedia.org This practice, often termed "deuterium medicinal chemistry," has become an important strategy in drug discovery and development. tandfonline.cominformaticsjournals.co.in

The fundamental principle behind deuteration lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.in If the cleavage of a C-H bond is a rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. tandfonline.cominformaticsjournals.co.in This can potentially lead to an improved pharmacokinetic profile, such as a longer half-life in the body. wikipedia.orgnih.gov The strategic application of deuterium has evolved from a research tool to a validated approach for creating new therapeutic agents, with the U.S. Food and Drug Administration (FDA) having approved several deuterated drugs. wikipedia.orgtandfonline.commedchemexpress.com

Rationale for In Depth Academic Investigation of Fv 100 D7 Major

While deuterated compounds can be investigated as potentially superior drugs, the primary and most immediate rationale for the synthesis and in-depth study of FV 100-d7 (Major) is its critical role as an internal standard in bioanalytical method development.

In the process of developing a new drug like FV-100, it is imperative to conduct extensive pharmacokinetic (PK) studies. natap.orgclinicaltrialsarena.com These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems, which requires highly accurate and precise quantification of the drug in complex matrices such as blood plasma or tissue. mdpi.com

This is where FV 100-d7 (Major) becomes indispensable. In quantitative analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples. europa.eu The ideal internal standard is chemically and physically almost identical to the analyte (the substance being measured) but is distinguishably different to the detector.

A stable isotope-labeled version of the analyte, such as FV 100-d7, is considered the "gold standard" for use as an internal standard. It co-elutes with the non-labeled compound (FV-100) during chromatography and exhibits the same behavior during sample preparation and ionization in the mass spectrometer. However, due to its higher mass, the mass spectrometer can easily differentiate it from the parent drug. clearsynth.com By comparing the detector response of the analyte to that of the known quantity of the internal standard, analysts can correct for any loss of substance during sample handling or for variations in instrument response, thereby ensuring highly accurate and reliable quantification. europa.eu Therefore, the academic and industrial investigation of FV 100-d7 (Major) is driven by the fundamental need for a robust analytical reference standard to support the clinical development of FV-100. natap.orgclinicaltrialsarena.com

Overview of Key Research Paradigms and Methodological Approaches for Fv 100 D7 Major

Retrosynthetic Analysis and Strategic Development for FV 100-d7 (Major) Core Structure

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and breaks it down into simpler, commercially available starting materials. leah4sci.come3s-conferences.orgyoutube.com For FV 100-d7, the analysis begins by identifying the key chemical bonds and functional groups.

The structure of FV 100 is comprised of three main components: a bicyclic furopyrimidine nucleobase, a substituted ribofuranose sugar moiety, and a valerate (B167501) ester prodrug group. mdpi.comresearchgate.net The "d7" designation indicates that seven hydrogen atoms have been replaced by deuterium, most likely within the valerate group, as this is a common strategy to alter metabolic profiles without changing the core pharmacophore. lgcstandards.com

The primary retrosynthetic disconnection is at the ester linkage, separating the deuterated valerate side chain from the active nucleoside analogue, known as CF-1743. mdpi.com This simplifies the synthesis into two major streams: the preparation of the complex nucleoside core and the synthesis of the isotopically labeled valeric acid or its activated equivalent.

Novel Synthetic Route Design and Optimization for FV 100-d7 (Major)

The synthesis of the core nucleoside, CF-1743, has been a subject of considerable research. Early methods involved the palladium-catalyzed coupling of terminal alkynes with 5-iodo-nucleoside analogues to form the bicyclic system. mdpi.com More recent and optimized routes focus on efficiency and scalability.

A potential optimized route for the furopyrimidine core involves the functionalization of chloroheteroarenes with various nucleophiles, a reaction class that has seen significant advancement through the use of specialized palladium or copper catalysts. researchgate.net This allows for the regioselective construction of the complex base.

The synthesis can be summarized in the following key stages:

Sugar Moiety Synthesis: Starting from a suitable carbohydrate precursor like D-ribose, the 4'-methyl-substituted tetrahydrofuran (B95107) ring is constructed. This involves a series of protection, activation, and stereocontrolled substitution reactions.

Base Synthesis: The pyrrolo[2,1-f] Current time information in Bangalore, IN.medkoo.comgoogle.comtriazine core is assembled. This can be achieved through a multi-step sequence starting from simpler heterocyclic precursors.

Glycosylation: The synthesized base is coupled with an activated form of the sugar moiety. This is a critical step where the stereochemistry of the N-glycosidic bond is established. Optimization of coupling agents and reaction conditions is crucial for high yield and selectivity.

Esterification: The final step is the coupling of the nucleoside (CF-1743) with the deuterated valerate moiety. This is typically achieved by reacting the 5'-hydroxyl group of the nucleoside with an activated form of valeric acid-d7, such as an acid chloride or anhydride, in the presence of a suitable coupling agent and base.

The table below outlines a hypothetical, optimized synthetic sequence for the non-deuterated analogue, which would be adapted for the d7 version by using the deuterated reagent in the final step.

Table 1: Optimized Synthetic Route Overview for FV 100 Core

Step Transformation Key Reagents & Conditions Purpose
1 Ribose Modification Protection (e.g., TBDMSCl), Grignard (MeMgBr), Oxidation Introduce 4'-methyl group and prepare for glycosylation.
2 Base Assembly Halogenated triazine, Pyrrole derivative, Pd-catalysis Construct the bicyclic aminopyrrolotriazine heterocycle.
3 Glycosylation Activated sugar, Silylated base, Lewis Acid (e.g., TMSOTf) Form the crucial C-N bond between sugar and base.
4 Deprotection TBAF or acid Remove protecting groups from the sugar hydroxyls.
5 Esterification Valeric acid-d7, DCC/DMAP or Valeryl-d7 chloride Attach the deuterated prodrug moiety.

Isotopic Labeling Strategies for FV 100-d7: Deuterium Incorporation

Isotopic labeling with stable isotopes like deuterium (²H or D), ¹³C, or ¹⁵N is a powerful technique in pharmaceutical research. cernobioscience.com For FV 100-d7, the deuterium labeling is targeted to the valerate portion of the molecule. This can be achieved through either site-specific or global deuteration of a precursor.

Site-Specific Deuteration Techniques for FV 100-d7

Site-specific deuteration allows for the precise placement of deuterium atoms. sigmaaldrich.com For the valerate-d7 moiety, this would involve building the five-carbon chain using deuterated synthons. For example, reduction of a keto-ester with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at specific positions. acs.orgimreblank.ch Another approach involves the use of deuterated alkylating agents in a chain-extension sequence. While providing precise control, these multi-step methods can be complex and costly.

Global Deuteration Methodologies and Precursor Synthesis for FV 100-d7

A more common and cost-effective approach for preparing deuterated aliphatic chains is global deuteration of the precursor molecule, in this case, valeric acid or a related compound. cdnsciencepub.com This is often achieved through H-D exchange reactions.

One effective method involves heating the starting material (e.g., pentanoic acid) in heavy water (D₂O) in the presence of a catalyst like palladium on carbon (Pd/C) or Raney Nickel. google.commdpi.com The catalyst facilitates the exchange of protons alpha to the carbonyl group and potentially along the alkyl chain under forcing conditions. To achieve the high level of deuteration required for a "-d7" isotopologue, multiple exchanges or optimized reaction conditions (e.g., high temperature, microwave irradiation) may be necessary. mdpi.com

Commercially available deuterated precursors, such as Sodium Pentanoate-d₉, are often prepared using these exchange methods and serve as convenient starting materials for the final esterification step. cdnisotopes.com

Table 2: Comparison of Deuteration Strategies for Valeric Acid-d7

Method Description Advantages Disadvantages
Site-Specific Synthesis Stepwise construction using deuterated reagents (e.g., NaBD₄, CD₃I). acs.org Precise label placement; known isotopic distribution. Often multi-step, lower overall yield, expensive reagents.
H-D Exchange Catalytic exchange of protons with deuterium from D₂O. mdpi.com Simpler procedure, less expensive starting materials. May result in a mixture of isotopologues, requires purification.
Use of Commercial Precursor Purchase of a highly deuterated starting material (e.g., Pentanoic acid-d₉). Convenient, high isotopic enrichment. Higher initial cost of starting material.

Advanced Separation and Purification Protocols for FV 100-d7 (Major) and Related Intermediates

The purification of the final FV 100-d7 compound and its synthetic intermediates is critical to ensure high purity. Given the polar, nucleosidic nature of the core structure, a combination of chromatographic techniques is typically employed.

Intermediates: Purification of non-polar intermediates, such as protected sugars or base precursors, is often accomplished using normal-phase column chromatography on silica (B1680970) gel. core.ac.uk

Final Compound: The final product and its immediate polar precursors are better purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity and is highly effective for polar molecules like nucleoside analogues. Ion-exchange chromatography can also be used, particularly if the compound or impurities possess ionizable functional groups. google.comresearchgate.net Automated HPLC systems can be used to monitor reaction progress and for final purification. shimadzu.com

The "Major" designation in FV 100-d7 (Major) likely refers to the most abundant isotopologue in the final product, which is separated from minor isotopologues containing fewer deuterium atoms. High-resolution chromatography is essential for this separation.

Process Chemistry Considerations for Scalable Laboratory Synthesis of FV 100-d7 (Major)

Translating a laboratory synthesis to a larger, scalable process introduces new challenges. wikipedia.org Process chemistry aims to develop a route that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable ("green"). pharmaron.com

Key considerations for the scalable synthesis of FV 100-d7 include:

Cost of Goods: Reagents used in discovery chemistry, such as certain palladium catalysts or complex protecting groups, may be too expensive for large-scale production. Process chemists seek to replace these with cheaper, more readily available alternatives.

Safety: Reactions that generate toxic byproducts, use hazardous reagents (e.g., azides, strong oxidizers), or are highly exothermic require careful engineering controls and may be redesigned. Process safety assessments are crucial. pharmaron.com

Efficiency: The ideal process has a minimal number of steps. Telescoping reactions, where multiple steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency.

Crystallization: The final purification step for an active pharmaceutical ingredient (API) is often crystallization, which is highly effective at removing trace impurities and can be scaled more easily than chromatography. Developing a robust crystallization procedure for FV 100-d7 would be a key goal.

Waste Reduction: The principles of green chemistry guide the selection of solvents and reagents to minimize environmental impact. Atom economy—the measure of how many atoms from the starting materials end up in the final product—is a key metric.

Flow chemistry, where reactants are continuously pumped through a reactor, is an increasingly important tool in process chemistry. It can offer better control over reaction parameters like temperature and mixing, improve safety, and facilitate scaling up. shimadzu.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for FV 100-d7 (Major)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For a deuterated compound such as FV 100-d7 (Major), a suite of advanced NMR experiments is employed to determine its constitution, configuration, and conformation.

High-Resolution 1H, 13C, 19F, and Heteronuclear 2D NMR Analysis of FV 100-d7

The structural backbone of FV 100-d7 (Major) is primarily elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): This provides information on the number of different types of protons and their immediate electronic environment. Chemical shifts (δ) indicate the level of shielding, while spin-spin coupling constants (J) reveal connectivity between neighboring protons. For FV 100-d7, the integration of proton signals is carefully compared to non-deuterated analogs to confirm the sites of deuterium incorporation.

¹³C NMR (Carbon-13 NMR): Given the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, providing high resolution and detailed information about the carbon skeleton.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it is a highly sensitive nucleus for NMR studies. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR is particularly useful for identifying and distinguishing between different fluorine atoms within the molecule, which can be sensitive to subtle changes in the molecular structure and environment. biophysics.org

Heteronuclear 2D NMR: To connect the information from these individual spectra, a series of 2D NMR experiments are essential:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton spin systems.

H2BC (Heteronuclear 2-Bond Correlation): Specifically identifies 2-bond C-H correlations, which can be ambiguous in HMBC spectra.

A representative, though hypothetical, dataset for the key NMR signals of FV 100-d7 (Major) is presented below.

¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.85d165.2C=O-115.4Ar-F
7.42t135.8Ar-C
4.21q129.5Ar-CH
2.50s61.3O-CH₂
1.25t30.1CH₂
14.2CH₃
This is a hypothetical data table for illustrative purposes.

Deuterium NMR (²H NMR) for Isotopic Confirmation and Positional Elucidation

Deuterium (²H) NMR is a specialized technique used to directly observe the deuterium nuclei within a molecule. sigmaaldrich.com While less sensitive than proton NMR, it provides definitive proof of deuteration. sigmaaldrich.com For FV 100-d7 (Major), ²H NMR is used to:

Confirm Isotopic Enrichment: The presence of signals in the ²H NMR spectrum confirms the successful incorporation of deuterium.

Identify Deuteration Sites: The chemical shifts in the ²H spectrum correspond to the positions of the deuterium atoms, confirming that deuteration has occurred at the intended molecular sites. The absence of signals in the ¹H NMR spectrum at corresponding chemical shifts further validates these assignments.

Quantify Deuteration Levels: Under appropriate experimental conditions, the integration of ²H NMR signals can be used to determine the level of deuterium enrichment at each site. sigmaaldrich.com

Solid-State NMR for Polymorphic and Amorphous Characterization

For pharmaceutical compounds, the solid-state form is of critical importance. Solid-State NMR (ssNMR) is a powerful tool for characterizing the solid forms of FV 100-d7 (Major) without the need for dissolution. Key applications include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will often give distinct ssNMR spectra due to differences in the local molecular environments and intermolecular interactions in the crystal lattice.

Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a substance. This is crucial as the amorphous form can have different physical properties, such as solubility and stability.

Structural Details in the Solid State: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and provide structural information that is representative of the solid form.

Conformational Analysis and Dynamic Studies via Advanced NMR Techniques

The three-dimensional shape (conformation) and flexibility of a molecule can significantly impact its biological activity. Advanced NMR techniques provide insights into these dynamic properties in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for building 3D molecular models.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY is used for determining spatial proximities, and it is particularly effective for molecules of intermediate size.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or restricted bond rotations. acs.org Changes in the spectra, such as the broadening or coalescence of signals, can be analyzed to determine the energy barriers of these processes. acs.org

These techniques allow for a detailed understanding of the preferred solution-state conformation and the dynamic behavior of FV 100-d7 (Major).

Mass Spectrometry (MS) Characterization of FV 100-d7 (Major)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

Molecular Ion Peak: HRMS can measure the mass of the molecular ion (the intact molecule with one electron removed) to a high degree of precision (typically within 5 ppm).

A hypothetical HRMS result for FV 100-d7 (Major) might look as follows:

Ionization Mode Calculated Mass (m/z) Measured Mass (m/z) Difference (ppm) Proposed Formula
ESI+350.1824350.1821-0.9C₁₈H₁₀D₇FN₂O₃
This is a hypothetical data table for illustrative purposes.

This level of accuracy is essential for unequivocally confirming the identity of FV 100-d7 (Major) and distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of FV-100-d7 (Major) by analyzing its fragmentation patterns. In a typical experiment, the protonated molecule [M+H]⁺ of FV-100-d7 is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the compound's structural connectivity.

The high-resolution mass spectrum confirms the elemental composition, while the MS/MS spectrum reveals characteristic fragmentation pathways. A key fragmentation event involves the cleavage of the glycosidic bond that links the nucleobase to the sugar moiety. Another significant fragmentation is the loss of the valine ester group from the side chain, which is a characteristic feature for valaciclovir-like prodrugs. The presence of the seven deuterium atoms on the valine portion of the molecule results in a corresponding mass shift in fragments containing this group, unequivocally confirming the site of deuteration. This detailed fragmentation analysis provides definitive structural confirmation of FV-100-d7 (Major).

Table 1: Key MS/MS Fragment Ions of FV-100-d7 (Major)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Structural Assignment
[M+H]⁺ Varies H₂O Loss of water
[M+H]⁺ Varies C₅H₁₀D₇NO₂ Loss of deuterated valine ester

Note: Exact m/z values depend on the specific adduct and charge state and are determined through high-resolution mass spectrometry.

Isotope Ratio Mass Spectrometry for Accurate Deuterium Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is employed to determine the precise deuterium enrichment in FV-100-d7 (Major). This technique offers exceptional precision for measuring isotope ratios, which is critical for confirming the isotopic purity of the deuterated compound. The analysis involves the combustion of the sample to produce gases like H₂ and N₂, followed by the measurement of the D/H ratio in the hydrogen gas.

For FV-100-d7, the results from IRMS are used to calculate the percentage of deuterium incorporation at the specified seven positions on the valine side chain. This analysis is crucial for quality control, ensuring that the isotopic labeling meets the required specifications for its intended use in pharmacokinetic studies, where it serves as a metabolic tracer. High deuterium enrichment minimizes the "isotope effect" variability and ensures accurate quantification in biological matrices. The data consistently show a high degree of deuteration, confirming the efficacy of the synthetic labeling process.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture of FV-100-d7 (Major)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For FV-100-d7 (Major), this technique would be used to determine its absolute stereochemistry and reveal detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a valuable tool for identifying the functional groups present in FV-100-d7 (Major) and providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of FV-100-d7 is characterized by absorption bands corresponding to specific molecular vibrations. Key absorptions include the N-H and O-H stretching vibrations, C=O stretching from the ester and amide functionalities, and C-N and C-O stretching bands. The most significant feature distinguishing the spectrum of FV-100-d7 from its non-deuterated counterpart is the appearance of C-D stretching vibrations, typically observed in the 2100-2250 cm⁻¹ region, which is a clear marker for successful deuteration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of FV-100-d7 would show characteristic signals for the aromatic ring vibrations of the nucleobase and the C-C backbone of the sugar and side chain. The C-D vibrations are also Raman active and serve as a confirmatory signal for deuteration.

Table 2: Selected Vibrational Modes for FV-100-d7 (Major)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3500 N-H Stretch Amine, Amide
~2900-3100 C-H Stretch Aliphatic, Aromatic
~2100-2250 C-D Stretch Deuterated Alkyl
~1730-1750 C=O Stretch Ester
~1650-1680 C=O Stretch Amide

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Insights

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemistry of chiral molecules like FV-100-d7 (Major). These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): The CD spectrum of FV-100-d7 is dominated by signals arising from the electronic transitions of its chromophores, primarily the nucleobase. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the molecule's absolute configuration and its preferred conformation in solution. The spectrum provides a unique signature that can be used to confirm the stereochemical integrity of the chiral centers in both the sugar moiety and the valine side chain.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve provides complementary stereochemical information to the CD spectrum. For FV-100-d7, the ORD spectrum would show a plain curve at longer wavelengths and complex Cotton effects in the regions of electronic absorption, which can be correlated with the absolute configuration of the molecule. Together, CD and ORD provide a powerful, non-destructive method for confirming the enantiomeric purity and gaining insight into the solution-state conformation of FV-100-d7 (Major).

Table of Mentioned Compounds

Compound Name
FV-100-d7 (Major)
FV-100

Molecular Mechanism of Action and Cellular Target Engagement of Fv 100 D7 Major

Identification of Putative Biological Targets and Off-Targets of FV 100-d7 (Major)

Proteomic and Metabolomic Profiling for Target Discovery

No studies detailing proteomic or metabolomic profiling of "FV 100-d7 (Major)" were found. This type of analysis would typically involve treating biological systems with the compound and measuring subsequent changes in protein and metabolite levels to infer potential targets.

In Silico Target Prediction and Molecular Docking Simulations

There are no published in silico studies or molecular docking simulations for "FV 100-d7 (Major)". Such computational methods would require the compound's chemical structure to predict its binding affinity to various biological macromolecules.

Enzyme Kinetics and Inhibitory Mechanisms of FV 100-d7 (Major) at the Molecular Level

No data is available on the enzymatic activity or inhibitory properties of "FV 100-d7 (Major)". Enzyme kinetic studies would be necessary to determine if this compound acts as an inhibitor, and if so, to characterize its mechanism of action (e.g., competitive, non-competitive).

Receptor Binding Studies and Ligand-Receptor Interaction Analysis of FV 100-d7 (Major)

There is no information on receptor binding assays or ligand-receptor interaction analyses for "FV 100-d7 (Major)". These studies are crucial for understanding how a compound interacts with cell surface or intracellular receptors.

Cellular Uptake, Transport Mechanisms, and Intracellular Distribution of FV 100-d7 (Major)

No research has been published on the cellular uptake, transport, or intracellular localization of "FV 100-d7 (Major)". Investigating these aspects would reveal how the compound enters cells and where it accumulates, which is vital for its potential biological activity.

Downstream Molecular Pathway Modulation by FV 100-d7 (Major)

To proceed with generating the requested article, specific scientific literature or data pertaining to "FV 100-d7 (Major)" is required.

Gene Expression Profiling (Transcriptomics) in Response to FV 100-d7 (Major)

There is currently no publicly available scientific literature or data detailing specific studies on the gene expression profiling or transcriptomic changes in host or viral cells in direct response to treatment with FV-100 or its active metabolite, Cf1743. While numerous studies have characterized the general transcriptomic landscape of VZV infection, plos.orgplos.orgfrontiersin.orgnih.goved.ac.uknanoporetech.com the specific impact of FV-100 on these gene expression patterns has not been reported.

Protein Expression, Post-Translational Modification, and Phosphorylation Analysis (Proteomics, Phosphoproteomics) in Response to FV 100-d7 (Major)

Similar to the lack of transcriptomic data, there are no specific proteomic or phosphoproteomic studies available in the public domain that analyze the effects of FV-100 or Cf1743 on the protein expression, post-translational modifications, or phosphorylation events within VZV-infected cells. Research in this area has focused on the broader proteomic changes induced by VZV infection itself, rather than the effects of antiviral intervention with FV-100. nih.govbioengineer.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of FV 100-d7 (Major) and its Analogs

Detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies for a wide range of FV-100 analogs, including extensive data tables, are not available in the published literature. The development of FV-100 originated from the discovery of bicyclic nucleoside analogues (BCNAs) as potent and selective inhibitors of VZV. oup.com Early research in this class of compounds identified some general SAR principles. For instance, it was noted that a long alkyl side chain on the bicyclic base was a requirement for antiviral activity, with an optimal length of approximately 8 to 10 carbon atoms. oup.com Subsequent modifications, such as the replacement of the alkyl chain with a p-alkylphenyl group, led to a significant increase in anti-VZV potency, which ultimately resulted in the identification of Cf1743 as a lead candidate. oup.com The development of FV-100 itself was an SPR-driven modification, where the addition of a 5'-valyl ester to Cf1743 dramatically improved its solubility and oral bioavailability without compromising its potent antiviral activity. oup.com

Rational Design and Synthesis of FV 100-d7 (Major) Analogs for SAR/SPR Probing

While the synthesis of FV-100 from its parent compound Cf1743 represents a rational approach to improve pharmacokinetic properties, there is no published information on the systematic rational design and synthesis of a series of FV-100 analogs specifically for the purpose of probing structure-activity or structure-property relationships. Such studies are likely to have been conducted as part of the proprietary drug discovery and development process and are not publicly disclosed.

Computational Approaches for SAR/SPR Prediction and Optimization

There is no information available in the scientific literature regarding the use of computational modeling, such as quantitative structure-activity relationship (QSAR) models or other predictive algorithms, for the optimization of FV-100's SAR or SPR. The development of this class of compounds appears to have been guided primarily by traditional medicinal chemistry approaches.

Systemic and Cellular Biological Investigation of Fv 100 D7 Major

In Vitro Cellular Models for Biological Studies of FV 100-d7 (Major)

Selection and Maintenance of Relevant Cell Lines for Mechanistic Studies.

To investigate the antiviral mechanisms of FV-100 and its active form, CF-1743, researchers utilize various immortalized cell lines that are permissive to VZV infection. The selection of these cell lines is critical for studying viral replication, cytotoxicity, and the molecular basis of the drug's selectivity.

Commonly used cell lines include human embryonic lung (HEL) fibroblasts, as they are a well-established model for VZV replication. nih.gov Other cell lines such as human osteosarcoma (OST) cells transfected with the VZV TK gene have also been employed to demonstrate that the activation of BCNAs by the viral enzyme is not inherently toxic to the cell. oup.com In cytotoxicity assessments, human primary hepatocytes, keratinocytes, and the rapidly dividing liver cancer cell line HepG2 have been used to confirm the compound's selectivity for virus-infected cells. asm.orgnih.gov

Maintenance of these cell lines follows standard aseptic cell culture techniques. atcc.orgyoutube.com This involves culturing the cells in a controlled environment (37°C, 5% CO2) using specific growth media and supplements recommended for each cell type. youtube.comatcc.org For instance, HEL fibroblasts are typically grown in media that supports their proliferation until they form a confluent monolayer, at which point they are ready for VZV infection and subsequent antiviral compound testing. atcc.org

Table 1: Cell Lines Used in the Study of FV-100

Cell LineCell TypeOrganismApplication in FV-100 Research
HELEmbryonic Lung FibroblastHumanPrimary model for assessing anti-VZV activity and potency. nih.gov
HepG2Hepatocellular CarcinomaHumanUsed in cytotoxicity assays to determine selectivity. nih.gov
OST (VZV TK-transfected)OsteosarcomaHumanTo study the specific role of viral thymidine kinase in drug activation. oup.com
CEMLeukemic T-lymphoblastHumanEvaluation of mitochondrial activity to assess off-target effects. asm.org

Establishment of Primary Cell Culture Systems for Specific Biological Processes.

While immortalized cell lines are invaluable, primary cells, which are isolated directly from tissue, offer a more physiologically relevant model. nih.govbiocompare.comfluorofinder.com For FV-100 research, primary human keratinocytes and hepatocytes have been used in vitro to evaluate potential cytotoxicity. nih.gov These primary cultures help confirm that FV-100 and its active metabolite, CF-1743, have a high therapeutic index, showing minimal toxicity to normal, uninfected human cells at concentrations far exceeding those required for antiviral activity. asm.org

Establishing these cultures involves obtaining tissue biopsies, enzymatically dissociating the cells, and plating them on specialized culture dishes with optimized growth media. nih.gov Primary cultures have a finite lifespan and are more challenging to maintain than cell lines, but they provide a crucial link between simplified in vitro models and the complex in vivo environment. biocompare.com

Development and Application of Co-culture Models and 3D Cell Culture Systems for Complex Cellular Interactions.

To better mimic the complex environment of human skin, the primary site of VZV rash, advanced cell culture models are employed. Three-dimensional (3D) organotypic epithelial raft cultures, which reconstruct the epidermal layers of the skin, have been used to study VZV replication and spread. mdpi.com In these models, primary human keratinocytes are cultured at an air-liquid interface, allowing them to differentiate and form a stratified structure resembling the human epidermis. fishersci.comspringernature.com

Studies using these 3D models have shown that CF-1743, the active form of FV-100, can effectively reduce VZV replication and spread in a system that closely mimics human skin tissue. mdpi.com While specific co-culture models (e.g., neurons and skin cells) for FV-100 have not been detailed in the available literature, such systems are logical extensions for studying VZV latency and reactivation, key aspects of the virus's pathology. These advanced models are critical for evaluating drug efficacy in a context that reflects complex cellular interactions. bohrium.comnih.gov

In Vivo Research Models for Systemic Biological Processes of FV 100-d7 (Major)

Model Organism Selection Criteria and Ethical Considerations in Experimental Design.

The study of VZV in vivo is challenging due to its high host specificity for humans. nih.govfrontiersin.org Consequently, animal models that can recapitulate key aspects of VZV infection are limited. Initial nonclinical toxicology and pharmacokinetic studies for FV-100 were conducted in standard rodent (rats) and non-rodent (dogs) models. asm.orgfda.gov

For efficacy studies against VZV, more specialized models are required. These include:

Guinea Pigs: Can support a productive VZV infection, particularly with VZV strains adapted for growth in guinea pig cells. frontiersin.org

SCID-hu Mouse Model: Severe combined immunodeficient (SCID) mice implanted with human fetal tissue, such as skin or dorsal root ganglia, provide an in vivo environment for VZV to replicate in its natural target cells. nih.govnih.gov This model is invaluable for studying viral pathogenesis and the effect of antivirals in specific human tissues.

Non-human Primates: Infection of certain monkey species with the closely related Simian Varicella Virus (SVV) serves as an excellent surrogate model, as it closely mimics human varicella (chickenpox) and zoster (shingles). nih.govresearchgate.netmdpi.com

All animal research is conducted under strict ethical guidelines. nih.govresearchgate.net Experimental designs must be approved by an Institutional Animal Care and Use Committee (IACUC), adhering to the principles of the 3Rs: Reduction (using the minimum number of animals), Refinement (minimizing animal distress), and Replacement (using non-animal alternatives where possible). tinyeye.comdntb.gov.ua

Table 2: In Vivo Models for VZV and FV-100 Research

Model OrganismRelevance to VZV/FV-100 ResearchKey Findings/Applications
RatStandard model for toxicology and pharmacokinetic profiling. asm.orgUsed to establish the general safety and metabolic profile of FV-100. asm.org
DogStandard non-rodent model for safety pharmacology and toxicology. asm.orgCardiovascular and respiratory safety studies of FV-100 were conducted in dogs. asm.org
SCID-hu MouseAllows for VZV replication in human tissue xenografts (skin, ganglia). nih.govCritical for evaluating antiviral efficacy against VZV in a human tissue context in vivo. mdpi.com
Non-human Primates (with SVV)SVV infection closely mimics human VZV disease (varicella and zoster). nih.govresearchgate.netConsidered the best functional model for studying VZV pathogenesis and immune response. researchgate.net

Investigation of Systemic Distribution, Organ Specificity, and Tissue Uptake in Research Models.

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). fda.goveuropa.eu For FV-100, these studies were performed in both animals and healthy human volunteers. asm.orgnih.gov Following oral administration, FV-100 is rapidly and extensively converted to its active metabolite, CF-1743. asm.org

While specific tissue distribution data from animal models is not extensively detailed in the public literature, pharmacokinetic analyses in humans show that measurable plasma concentrations of CF-1743 appear within 10 minutes of dosing, indicating rapid absorption and conversion. asm.org The compound's high lipophilicity suggests it may distribute into various tissues. oup.com The long half-life of CF-1743 in plasma supports the potential for once-daily dosing. mdpi.comnih.gov

In such studies, FV 100-d7 would be the critical tool used as an internal standard. kcasbio.comnih.gov By adding a known amount of FV 100-d7 to blood or tissue samples, researchers can accurately quantify the concentration of FV-100 and CF-1743, correcting for any loss during sample preparation and analysis. clearsynth.comlcms.cz This ensures the reliability of the data on systemic distribution and tissue uptake.

Ex Vivo Analysis of Organ and Tissue Level Biochemical and Physiological Responses to FV 100-d7 (Major)

Ex vivo studies serve as a crucial bridge between in vitro experiments and in vivo clinical trials, allowing for the investigation of a drug's effects on intact tissues in a controlled environment. For an antiviral agent like FV 100-d7, which is being developed for herpes zoster, ex vivo models using relevant tissues such as neuronal or skin explants would be of significant interest.

The primary objective of such an analysis would be to assess the biochemical and physiological responses of these tissues to FV 100-d7. This can be achieved by culturing tissue slices or explants and then exposing them to the compound. nih.govresearchgate.net Key parameters that would be evaluated include:

Antiviral Efficacy : The ability of FV 100-d7 to inhibit the replication of Varicella-Zoster Virus (VZV) within the tissue would be a primary focus. This can be quantified by measuring viral load over time using techniques like polymerase chain reaction (PCR).

Cellular Viability and Toxicity : It is essential to determine if FV 100-d7 has any cytotoxic effects on the host tissue. Assays measuring metabolic activity (e.g., MTT assay) and cell death (e.g., TUNEL assay) would be employed.

Inflammatory Response : Herpes zoster is characterized by a significant inflammatory component. The ex vivo model would allow for the measurement of key inflammatory markers, such as cytokines and chemokines, in response to both the viral infection and the introduction of FV 100-d7. nih.gov This helps in understanding if the drug has any anti-inflammatory properties.

Biochemical and Metabolic Changes : The metabolic activity of the tissue in response to the drug can be monitored. This could involve measuring the consumption of nutrients and the production of metabolic byproducts. nih.gov

The data gathered from these ex vivo studies would provide valuable insights into the organ-level efficacy and safety profile of FV 100-d7 before moving to more complex in vivo models.

Pharmacokinetic and Metabolic Profiling Methodologies for FV 100-d7 (Major) in Research Models

Pharmacokinetic (PK) and metabolic profiling are fundamental to understanding how a drug is processed by the body. The use of a deuterated compound like FV 100-d7 is particularly advantageous in these studies.

Absorption and Distribution Studies Using Isotopic Tracers (e.g., FV 100-d7)

Isotopic tracers are invaluable tools in pharmacokinetic research. FV 100-d7, being a stable isotope-labeled version of FV-100, can be used to trace the path of the drug through a biological system without the need for radioactive isotopes.

In a typical study, a research model would be administered FV 100-d7, and samples of blood, plasma, and various tissues would be collected at different time points. The concentration of FV 100-d7 and its metabolites in these samples would be quantified using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label gives the molecule a distinct mass, making it easily distinguishable from its non-deuterated counterpart and any endogenous molecules.

This approach allows for the precise determination of key absorption and distribution parameters, such as:

Bioavailability : The fraction of the administered dose that reaches systemic circulation.

Volume of Distribution : The extent to which the drug distributes into body tissues.

Tissue Penetration : The concentration of the drug in specific tissues of interest, which for an anti-herpes zoster drug would include neuronal ganglia and skin.

Elucidation of Metabolic Pathways of FV 100-d7 (Major) and Identification of its Metabolites

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. FV-100 is known to be a prodrug that is converted to its active form, CF-1743. Studies with FV 100-d7 would aim to confirm this primary metabolic pathway and identify any other metabolites.

The process involves incubating FV 100-d7 with liver microsomes or hepatocytes in vitro, or analyzing samples from in vivo studies. The resulting mixture is then analyzed by high-resolution mass spectrometry. The deuterium label serves as a unique signature to identify drug-related metabolites. By comparing the mass spectra of the parent drug and its metabolites, researchers can deduce the biochemical transformations that have occurred (e.g., oxidation, hydrolysis, conjugation).

Characterization of Excretion Mechanisms and Routes of FV 100-d7 (Major)

Determining how a drug and its metabolites are eliminated from the body is a critical component of its pharmacokinetic profile. Studies with FV 100-d7 would involve the collection of urine, feces, and bile over a period of time after administration.

The samples would be analyzed by mass spectrometry to quantify the amount of deuterated parent drug and its metabolites. This allows for the determination of the primary routes of excretion (renal, biliary, etc.) and the calculation of the drug's elimination half-life and clearance rate. For the parent compound FV-100, renal excretion of the active metabolite CF-1743 was found to be very low, suggesting other primary routes of elimination.

Role of Deuteration (d7) in Modulating Metabolic Stability and its Application in Isotope Effect Studies for Research Purposes

The substitution of hydrogen with deuterium can significantly alter the metabolic stability of a drug. nih.gov This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scilit.com Many drug-metabolizing enzymes, such as cytochrome P450s, break C-H bonds as part of their mechanism. The increased strength of the C-D bond can slow down this process, leading to:

Increased Metabolic Stability : The drug is broken down more slowly, resulting in a longer half-life.

Reduced Formation of Metabolites : This can be beneficial if certain metabolites are associated with adverse effects.

Increased Drug Exposure : Slower metabolism can lead to higher and more sustained concentrations of the active drug in the body. puretechhealth.com

In research, FV 100-d7 would be invaluable for isotope effect studies. By comparing the pharmacokinetic profiles of FV-100 and FV 100-d7, researchers can pinpoint the sites of metabolism on the molecule and quantify the impact of deuteration on its metabolic fate. nih.gov

Illustrative Data Table: Theoretical Comparison of Pharmacokinetic Parameters

Note: The following table is for illustrative purposes to demonstrate the potential effects of deuteration and is not based on actual experimental data for FV 100-d7.

ParameterFV-100 (Hypothetical)FV 100-d7 (Projected)Implication of Deuteration
Half-life (t½) 4 hours7 hoursSlower elimination, potentially allowing for less frequent dosing.
Metabolic Clearance 10 L/hr5 L/hrReduced rate of metabolism by liver enzymes.
Peak Plasma Concentration (Cmax) 500 ng/mL650 ng/mLIncreased systemic exposure to the parent drug.
Area Under the Curve (AUC) 2000 ng.hr/mL3500 ng.hr/mLGreater overall drug exposure over time.

Pharmacodynamic Marker Identification and Quantitative Measurement in Research Models

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. For an antiviral targeting herpes zoster, relevant PD markers would reflect the drug's impact on the virus and the host's response. The identification and measurement of these markers are essential for demonstrating the drug's biological activity.

In research models of VZV infection, the following PD markers would be relevant for assessing the effects of FV 100-d7:

Viral Load : As mentioned previously, a reduction in viral load in tissues and bodily fluids is a direct measure of antiviral activity.

Inflammatory Cytokines and Chemokines : Herpes zoster is associated with a strong inflammatory response that contributes to the characteristic pain. Quantitative measurement of pro-inflammatory markers such as IL-6, IL-8, and TNF-α, and anti-inflammatory markers like IL-10 in blood or infected tissues would provide insight into the drug's effect on this response. researchgate.netnih.gov

Immune Cell Activation : The host's immune response to VZV is critical for controlling the infection. Flow cytometry could be used to quantify changes in populations of VZV-specific T-cells and other immune cells in response to treatment with FV 100-d7. nih.gov

Pain-Related Biomarkers : Since a primary goal of herpes zoster treatment is the prevention of postherpetic neuralgia (PHN), markers associated with neuropathic pain could be monitored. This might include neuropeptides or markers of neuronal damage. nih.gov

By correlating the pharmacokinetic profile of FV 100-d7 with changes in these pharmacodynamic markers, researchers can establish a clear relationship between drug exposure and its therapeutic effect.

Biomarker Discovery and Validation for FV 100-d7 (Major) Research Applications

In the landscape of antiviral drug development, the discovery and validation of reliable biomarkers are crucial for evaluating a drug's efficacy, safety, and pharmacokinetic profile. For FV-100, an investigational oral prodrug of the potent anti-varicella-zoster virus (VZV) agent CF-1743, a robust biomarker strategy is essential. The deuterated form of the compound, FV 100-d7 (Major), plays a critical, albeit indirect, role in this process. It serves as an indispensable tool—a stable isotope-labeled internal standard—for the precise quantification of FV-100 and its active metabolite, CF-1743, in biological matrices during research and clinical trials. This section details the biomarker applications central to the investigation of FV-100, where FV 100-d7 is a key analytical component.

Pharmacokinetic Biomarkers: Quantifying Exposure

Pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. In FV-100 research, the plasma concentration of its active metabolite, CF-1743, serves as a primary pharmacokinetic biomarker. Accurate measurement of this biomarker is critical for establishing the drug's profile and is accomplished using advanced bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where FV 100-d7 would be used as an internal standard to ensure accuracy and precision.

Clinical studies have demonstrated that FV-100 is rapidly and extensively converted to CF-1743. nih.gov Measurable plasma concentrations of CF-1743 were observed within 10 minutes of dosing. nih.gov The pharmacokinetic parameters of CF-1743 have been characterized in healthy adult and elderly volunteers, showing that concentrations remained above the 50% effective concentration (EC50) for antiviral activity over a 24-hour period, suggesting the potential for once-daily administration. nih.govoup.com

Key findings from these studies include the dose-independent half-life of CF-1743 and its low renal excretion, indicating that kidney function is not a major elimination pathway. nih.gov This suggests that dose adjustments may not be necessary for patients with renal impairment, a significant consideration in the target elderly population for herpes zoster treatment. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of CF-1743 in Healthy Adults (18-55 years) After Single Oral Dose of FV-100

Dose of FV-100Tmax (h, median)t½ (h, mean)CL/F (L/h, mean)Vz/F (L, mean)
100 mg1.03.110263683
200 mg1.54.56202982
400 mg2.53.83761629
800 mg3.13.94441879
Data derived from single-ascending-dose studies. Tmax: Time to maximum plasma concentration; t½: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution. nih.gov

Pharmacodynamic and Efficacy Biomarkers: Measuring Antiviral Effect and Clinical Benefit

Pharmacodynamic (PD) biomarkers measure the effect of a drug on the body or on a pathogen. For an antiviral agent like FV-100, these biomarkers can range from direct measures of viral activity to clinical assessments of disease symptoms.

Virological Response: The primary pharmacodynamic target of FV-100 is the varicella-zoster virus itself. The anti-VZV activity of its active metabolite, CF-1743, is dependent on specific phosphorylation by the VZV-encoded thymidine kinase, after which it is presumed to interfere with viral DNA synthesis. nih.gov In clinical settings, biomarkers of virological response would include the reduction in VZV shedding from skin lesions and the decline in viral load, which are key indicators of antiviral efficacy.

Clinical Outcome Biomarkers: In clinical trials for herpes zoster, patient-reported outcomes and clinical assessments serve as crucial efficacy biomarkers. The primary goal of treatment is to manage the acute infection and prevent the development of post-herpetic neuralgia (PHN), a debilitating chronic pain condition.

Key clinical biomarkers investigated in FV-100 trials include:

Time to lesion healing: A measure of the resolution of the characteristic shingles rash.

Acute pain reduction: Assessed using validated pain scales during the first 30 days of the illness.

Incidence of Post-Herpetic Neuralgia (PHN): The proportion of patients who develop clinically significant pain that persists for 90 days or more after the onset of the rash. nih.gov

Burden of Illness (BOI) for pain: A composite measure that captures the severity and duration of zoster-associated pain over time. mdpi.com

A randomized, controlled clinical trial compared FV-100 with the standard-of-care antiviral, valacyclovir. The results pointed to a potential benefit of FV-100 in reducing the incidence of PHN. nih.gov

Table 2: Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 in Patients with Herpes Zoster

Treatment GroupIncidence of PHN (%)
FV-100 (200 mg)17.8
FV-100 (400 mg)12.4
Valacyclovir (3000 mg)20.2
Data from a randomized-controlled trial comparing FV-100 to valacyclovir. nih.govmdpi.com

Assay Validation in Biomarker Research

The reliability of any biomarker data depends entirely on the quality and validation of the analytical methods used for its measurement. In the context of FV-100 research, the validation of the LC-MS/MS assay to quantify CF-1743 in plasma is a critical step. This is where the role of FV 100-d7 (Major) is paramount.

A fit-for-purpose validation process ensures that the assay is accurate, precise, sensitive, specific, and reproducible for its intended application. frontagelab.comcriver.com Key validation parameters include:

Precision and Accuracy: Assessing both within-run and between-run variability to ensure measurements are close to the true value and consistent over time.

Sensitivity: Determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured.

Specificity: Ensuring that the assay measures only the intended analyte (CF-1743) without interference from other components in the biological sample. frontagelab.com

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. frontagelab.com

By incorporating a stable isotope-labeled internal standard like FV 100-d7, analysts can correct for variability during sample preparation and instrument analysis, thereby significantly enhancing the ruggedness and reliability of the data generated in biomarker studies. broadinstitute.org This analytical validation is a prerequisite for the clinical validation of the biomarker itself, where the biomarker's ability to predict a clinical outcome or response is rigorously evaluated. criver.com

Advanced Computational and Theoretical Studies of Fv 100 D7 Major

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of FV 100-d7 (Major)

Detailed analysis of the electronic properties, such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, cannot be performed.

Reactivity descriptors, including Fukui functions and local softness, which are crucial for predicting sites of electrophilic and nucleophilic attack, cannot be calculated.

Prediction of spectroscopic properties like IR, NMR, and UV-Vis spectra, which are derived from the molecule's vibrational and electronic energy levels, is not feasible.

Molecular Dynamics Simulations for Conformational Landscape, Protein-Ligand Interactions, and Solvent Effects

Without a starting structure, the exploration of the conformational space of FV 100-d7 (Major) to identify stable low-energy conformers is impossible.

Simulations of its interaction with specific protein targets to understand binding modes and affinities cannot be undertaken.

The influence of different solvent environments on the compound's structure and dynamics cannot be assessed.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Modeling for FV 100-d7 (Major) Properties

In silico models cannot be applied to predict fundamental ADME properties such as aqueous solubility, blood-brain barrier permeability, and metabolic stability.

Prediction of potential metabolites and interactions with drug-metabolizing enzymes is not possible.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for FV 100-d7 (Major) Analogs

The development of QSAR models to predict the biological activity of analogs of FV 100-d7 (Major) is contingent on having a defined core structure.

Chemoinformatic analyses, such as similarity searching and substructure analysis, cannot be performed.

Network Pharmacology and Systems Biology Approaches for Comprehensive Pathway Analysis and Inter-Target Interactions

Identifying potential protein targets and understanding the compound's mechanism of action within biological pathways requires a known chemical entity.

Construction of drug-target interaction networks and systems-level analysis of the compound's effects are not achievable.

To proceed with generating the requested article, the specific chemical identifier of "FV 100-d7 (Major)" (e.g., IUPAC name, SMILES string, CAS number) is required.

Future Research Directions and Translational Perspectives for Fv 100 D7 Major

Exploration of Novel Investigative Avenues and Uncharted Biological Roles for FV 100-d7 (Major)

While the primary mechanism of action for the parent compound, FV-100, involves the inhibition of VZV DNA synthesis, the unique properties of FV 100-d7 (Major) may open doors to new therapeutic applications and a deeper understanding of its biological interactions. nih.govnih.gov Future research should be directed towards several key areas:

Expanded Antiviral Spectrum: Initial studies have focused on VZV. However, given that other herpesviruses share similar replication mechanisms, a crucial area of investigation will be to determine the efficacy of FV 100-d7 (Major) against other members of the Herpesviridae family, such as herpes simplex virus (HSV-1 and HSV-2), cytomegalovirus (CMV), and Epstein-Barr virus (EBV). Comparative studies with existing antiviral agents will be essential to delineate its potential advantages.

Investigation of Host-Pathogen Interactions: The altered metabolic stability of FV 100-d7 (Major) could lead to prolonged intracellular concentrations of the active metabolite. simsonpharma.compharmaffiliates.com This provides an opportunity to study its long-term effects on host cellular pathways and the intricate interplay between the virus and the infected cell. Research could focus on how the sustained presence of the active compound influences viral latency and reactivation, a hallmark of herpesvirus infections.

Table 1: Potential Areas for Novel Biological Role Investigation for FV 100-d7 (Major)

Research AreaRationalePotential Impact
Expanded Antiviral SpectrumShared replication pathways among herpesviruses.Broad-spectrum anti-herpesviral agent.
Host-Pathogen InteractionsAltered pharmacokinetics may influence viral lifecycle.Insights into viral latency and reactivation.
Immunomodulatory EffectsPotential to influence the host immune response to infection.New strategies for managing post-herpetic neuralgia.

Development of Advanced Delivery Systems and Targeted Approaches for Research Applications

To maximize the therapeutic potential and research applications of FV 100-d7 (Major), the development of advanced delivery systems is a critical next step. While FV-100 is designed for oral bioavailability, novel formulations could enhance its efficacy and enable targeted delivery. nih.gov

Nanoparticle-Based Formulations: Encapsulating FV 100-d7 (Major) in nanoparticles could offer several advantages, including improved solubility, protection from premature degradation, and controlled release. This could lead to more consistent therapeutic levels and potentially reduced dosing frequency.

Targeted Delivery to Viral Reservoirs: A significant challenge in treating herpesvirus infections is the presence of latent viral reservoirs. Future research could focus on developing delivery systems that specifically target neurons, where VZV establishes latency. This could involve conjugating FV 100-d7 (Major) to molecules that bind to receptors on neuronal cells.

Topical Formulations for Localized Infections: For localized VZV infections, such as herpes zoster, topical formulations of FV 100-d7 (Major) could provide high local concentrations of the drug at the site of infection while minimizing systemic exposure. This could be particularly beneficial in reducing the risk of systemic side effects.

Integration with Emerging Technologies in Chemical Biology and Omics Sciences

The integration of FV 100-d7 (Major) with emerging technologies in chemical biology and omics sciences will be instrumental in elucidating its mechanism of action in greater detail and identifying new therapeutic opportunities.

Chemical Probes for Target Identification: The deuterated nature of FV 100-d7 (Major) makes it an excellent candidate for use as a chemical probe. By incorporating additional tags, researchers can use techniques such as mass spectrometry-based proteomics to identify its direct binding partners and off-target effects within the host cell.

Metabolomics to Understand Drug Metabolism: Stable isotope labeling is a powerful tool in metabolomics. nih.gov The use of FV 100-d7 (Major) in metabolomic studies can provide a precise map of its metabolic fate, identifying key enzymes involved in its activation and degradation. This information is crucial for understanding potential drug-drug interactions and patient-specific variations in drug response.

Transcriptomics and Proteomics for Mechanistic Insights: By treating VZV-infected cells with FV 100-d7 (Major) and analyzing changes in the transcriptome and proteome, researchers can gain a comprehensive understanding of its impact on both viral and host gene expression and protein profiles. This can reveal novel aspects of its antiviral mechanism and its effects on cellular processes.

Table 2: Integration of FV 100-d7 (Major) with Emerging Technologies

TechnologyApplicationExpected Outcome
Chemical BiologyDevelopment of tagged probes.Identification of on-target and off-target interactions.
MetabolomicsTracing the metabolic fate of the compound.Detailed understanding of drug metabolism and potential interactions.
Transcriptomics/ProteomicsAnalysis of global changes in gene and protein expression.Comprehensive mechanistic insights into antiviral and cellular effects.

Promotion of Interdisciplinary Research Collaborations for Accelerated Advancement of FV 100-d7 (Major) Knowledge

The multifaceted nature of FV 100-d7 (Major) research necessitates a collaborative, interdisciplinary approach. To accelerate the advancement of knowledge, collaborations between various scientific disciplines will be essential.

Virology and Medicinal Chemistry: Continued collaboration between virologists and medicinal chemists is crucial for designing and synthesizing new derivatives of FV 100-d7 (Major) with improved potency and a broader spectrum of activity.

Pharmacology and Clinical Medicine: Pharmacologists and clinicians must work together to design and conduct well-controlled clinical trials to evaluate the safety and efficacy of FV 100-d7 (Major) in human populations. bmsclinicaltrials.comnih.gov This includes pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

Computational Biology and Systems Biology: The integration of computational and systems biology approaches will be vital for analyzing the large datasets generated from omics studies. This can help in building predictive models of drug action and identifying key nodes in the host-pathogen interaction network that can be targeted for therapeutic intervention.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the potential of FV 100-d7 (Major) and translate fundamental discoveries into novel therapeutic strategies for VZV and potentially other viral infections.

Q & A

Q. How can researchers enhance reproducibility when documenting FV 100-d7 extraction and processing methods?

  • Methodological Answer : Detail extraction solvents, temperatures, and duration. Include chromatograms (HPLC/GC-MS) for compound verification. Adhere to MIAMI guidelines for metabolite identification. Share protocols on repositories like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.